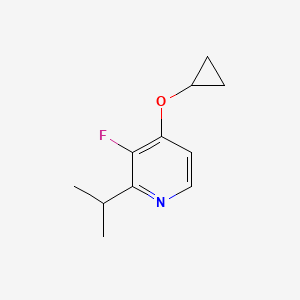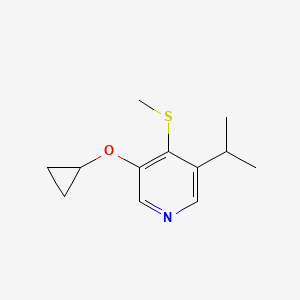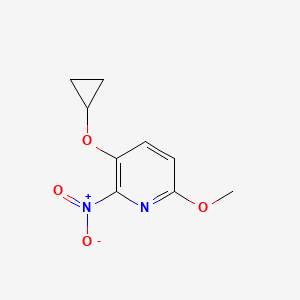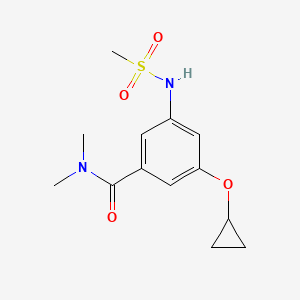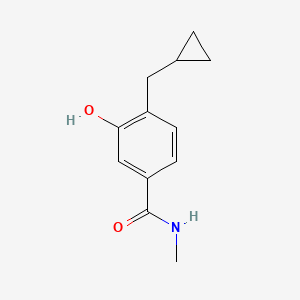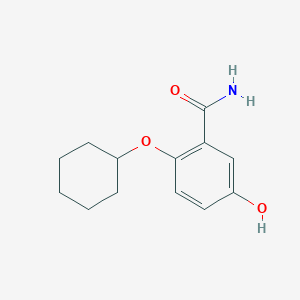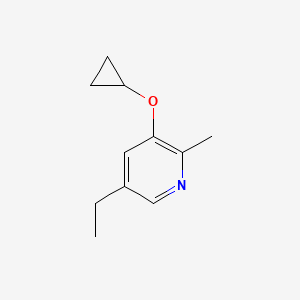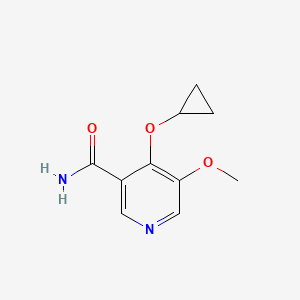
6-Chloro-4-cyclopropoxynicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-4-cyclopropoxynicotinic acid is a chemical compound that belongs to the class of nicotinic acid derivatives It is characterized by the presence of a chloro group at the 6th position and a cyclopropoxy group at the 4th position on the nicotinic acid ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-4-cyclopropoxynicotinic acid typically involves the chlorination of 4-cyclopropoxynicotinic acid. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination at the 6th position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve high-quality product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The chloro group in this compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Amino derivatives, thio derivatives.
Wissenschaftliche Forschungsanwendungen
6-Chloro-4-cyclopropoxynicotinic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is utilized in the production of specialty chemicals and as a building block for the synthesis of functional materials.
Wirkmechanismus
The mechanism of action of 6-Chloro-4-cyclopropoxynicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and cyclopropoxy groups play a crucial role in modulating the compound’s binding affinity and specificity. The exact pathways and targets are still under investigation, but it is believed that the compound can interfere with key biochemical processes, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
4-Cyclopropoxynicotinic acid: Lacks the chloro group, which may result in different reactivity and biological activity.
6-Chloronicotinic acid:
Nicotinic acid: The parent compound, which serves as a basis for the synthesis of various derivatives, including 6-Chloro-4-cyclopropoxynicotinic acid.
Uniqueness: this compound is unique due to the presence of both the chloro and cyclopropoxy groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for diverse applications compared to its analogs.
Eigenschaften
Molekularformel |
C9H8ClNO3 |
|---|---|
Molekulargewicht |
213.62 g/mol |
IUPAC-Name |
6-chloro-4-cyclopropyloxypyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H8ClNO3/c10-8-3-7(14-5-1-2-5)6(4-11-8)9(12)13/h3-5H,1-2H2,(H,12,13) |
InChI-Schlüssel |
HQXSPISKDLHTIY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1OC2=CC(=NC=C2C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




